3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C16H17ClN2O3S2 and a molecular weight of 384.901 Da . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with tetrahydrofuran-2-ylmethyl isothiocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline and 3-chloro-6-methoxypyridazine . Compared to these compounds, 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide is unique due to its specific functional groups and the presence of the tetrahydrofuran-2-ylmethyl carbamothioyl moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H17ClN2O3S2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-chloro-6-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-21-9-4-5-11-12(7-9)24-14(13(11)17)15(20)19-16(23)18-8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,20,23) |
InChI Key |
HFQUPJVHNZYGKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCC3CCCO3)Cl |
Origin of Product |
United States |
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